Furo[3,2-e]indole Derivatives Exhibit Dual Topoisomerase I/II Inhibition Comparable to Adriamycin, a Profile Absent in Furo[3,2-b]indoles
The most active amino-substituted furo[3,2-e]pyrido[4,3-b]indole derivative (compound 12b) significantly inhibits both DNA topoisomerases I and II, demonstrating equivalent potency to the clinical anticancer agent Adriamycin (doxorubicin) in inhibiting L1210 leukemia cell proliferation and inducing G2+M phase cell cycle arrest [1]. In contrast, the furo[3,2-b]indole scaffold class is predominantly associated with analgesic, anti-inflammatory, and antiallergy mechanisms (e.g., Schultz-Dale Test inhibition, IC50 ≤ 5.0 μM for N-phenyl analogs), with no reported dual topoisomerase I/II inhibition [2]. This mechanistic divergence between the [3,2-e] and [3,2-b] fusion patterns demonstrates that the [3,2-e] scaffold uniquely enables engagement with both topoisomerase isoforms simultaneously.
| Evidence Dimension | Dual topoisomerase I/II inhibitory activity and antiproliferative potency |
|---|---|
| Target Compound Data | Furo[3,2-e]pyrido[4,3-b]indole derivative 12b: inhibits topoisomerase I and II; as potent as Adriamycin at inhibiting L1210 cell proliferation; induces massive G2+M accumulation |
| Comparator Or Baseline | Adriamycin (doxorubicin): equivalent potency in L1210 cell proliferation assay; Furo[3,2-b]indole class: no reported dual topoisomerase I/II inhibition; primary activities are analgesic/anti-inflammatory/antiallergy |
| Quantified Difference | Furo[3,2-e] scaffold enables dual topoisomerase I/II inhibition (matched to Adriamycin); furo[3,2-b] scaffold shows no such activity — a qualitative mechanistic difference |
| Conditions | L1210 murine leukemia cell line; DNA topoisomerase I and II enzyme assays; cell cycle analysis by flow cytometry |
Why This Matters
The unique ability to inhibit both topoisomerase I and II simultaneously is a highly sought-after mechanism in anticancer drug design (reducing resistance emergence), making the [3,2-e] scaffold a strategically critical starting point that cannot be replicated by [3,2-b] analogs.
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- [2] Unangst, P.C.; Connor, D.T.; Stabler, S.R.; Weikert, R.J.; Carethers, M.E.; Kennedy, J.A.; Thueson, D.O.; Chestnut, J.C.; Adolphson, R.L.; Conroy, M.C. Acidic furo[3,2-b]indoles. A new series of potent antiallergy agents. J. Med. Chem. 1984, 27(12), 1629-1633. PMID: 6150113. View Source
